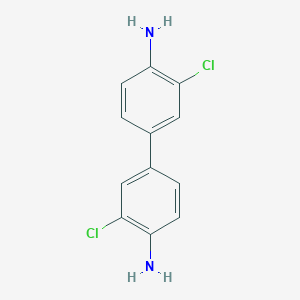

3,3'-Dichlorobenzidine

Descripción

Propiedades

IUPAC Name |

4-(4-amino-3-chlorophenyl)-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWXDEQWWKGHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020432 | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dichlorobenzidine is a gray to purple crystalline powder. Insoluble in water. Very toxic. Used in the dye industry, curing agent for isocyanate terminated resins., Gray to purple, crystalline solid; [NIOSH], GREY-TO-PURPLE CRYSTALS., Gray to purple, crystalline solid. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

788 °F at 760 mmHg (NIOSH, 2023), 368 °C, 788 °F | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

0.07 % at 59 °F (NIOSH, 2023), Solubility in water: 2-4% at 22 °C and pH 4.6 to pH 8.9 /Dihydrochloride salt/, In water, 3.1 mg/L at 25 °C, Moderately soluble in alcohol; readily soluble in ether, Soluble in acetic acid, benzene, and ethanol, Slightly soluble in dilute hydrochloric acid, Solubility in water: none | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from alcohol or benzene, White crystalline solid, Gray to purple, crystalline solid | |

CAS No. |

91-94-1, 86349-58-8 | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dichlorobenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3'-dichloro-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dichlorobenzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SDI2328UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzidine, 3,3'-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DD802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

270 to 271 °F (NTP, 1992), 132.5 °C, 132-133 °C, 270-271 °F | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3,3'-Dichlorobenzidine

Abstract

3,3'-Dichlorobenzidine (DCB) is a synthetic aromatic amine of significant industrial relevance, primarily as an intermediate in the manufacturing of diarylide pigments. Its utility is counterbalanced by its classification as a probable human carcinogen, necessitating a thorough understanding of its chemical and physical properties for safe handling, risk assessment, and environmental monitoring. This technical guide provides a comprehensive examination of the core physicochemical properties of 3,3'-Dichlorobenzidine, intended for researchers, chemists, and professionals in drug development and environmental science. The guide delves into the structural and spectral characteristics, thermodynamic properties, and solubility behavior of DCB. Furthermore, it presents detailed, field-proven experimental protocols for the determination of these properties, explains the chemical rationale behind its stability and reactivity, and outlines established analytical methodologies for its quantification.

Introduction and Industrial Significance

3,3'-Dichlorobenzidine (IUPAC Name: 3,3′-Dichloro[1,1′-biphenyl]-4,4′-diamine) is a chlorinated derivative of benzidine. Historically, its principal application has been in the synthesis of robust and vibrant diarylide yellow and orange pigments used in printing inks, textiles, plastics, and paints.[1][2] While its direct use in dyes has been significantly curtailed due to health concerns, its role in pigment production continues, making occupational and environmental exposure a critical area of study.[1]

The toxicological profile of DCB, particularly its carcinogenicity, drives the need for precise analytical methods and a deep understanding of its environmental fate. The molecule's physicochemical properties govern its transport, distribution, and persistence in various environmental matrices, as well as its absorption and metabolism in biological systems. This guide serves as a foundational resource, consolidating these critical data points and methodologies.

Molecular Structure and Core Properties

The structure of 3,3'-Dichlorobenzidine, consisting of two aniline rings linked at the 4,4'-positions with chlorine atoms at the 3 and 3' positions, dictates its chemical behavior. It is a crystalline solid, typically appearing as gray to purple needles or powder.

Caption: Rationale for using the more stable dihydrochloride salt.

Spectral Properties and Characterization

Spectroscopic analysis is fundamental for the identification and quantification of 3,3'-Dichlorobenzidine.

UV-Visible Spectroscopy

In an aqueous ethanol solution, DCB exhibits a primary absorption maximum (λ_max) at approximately 290 nm. [2]In dilute aqueous solutions, maxima have been observed at 211 nm and 282 nm. [2]This strong UV absorbance is the principle behind its rapid photodegradation and is utilized in analytical quantification methods like High-Performance Liquid Chromatography (HPLC) with a UV detector.

Infrared (IR) Spectroscopy

The FTIR spectrum of DCB is characterized by several key absorption bands indicative of its functional groups. While an experimental spectrum is best for confirmation, the expected characteristic peaks are:

-

N-H Stretching: Two distinct sharp bands in the region of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) groups.

-

Aromatic C-H Stretching: Peaks appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of absorptions in the 1500-1600 cm⁻¹ region.

-

N-H Bending: A characteristic scissoring vibration around 1620 cm⁻¹.

-

C-N Stretching: Found in the 1250-1350 cm⁻¹ region for aromatic amines.

-

C-Cl Stretching: Strong absorptions typically observed in the 600-800 cm⁻¹ range. The region from 500-1500 cm⁻¹ is known as the fingerprint region and provides a unique pattern for definitive identification. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation. Based on publicly available spectral data:

-

¹H NMR (90 MHz, CDCl₃): The aromatic protons appear as a complex multiplet in the range of δ 6.7-7.4 ppm. A broad singlet corresponding to the amine (-NH₂) protons is also observed around δ 3.99 ppm. [2]* ¹³C NMR (25.16 MHz, CDCl₃): Aromatic carbons resonate in the region of δ 116-142 ppm. Key signals include those for the carbon atoms bonded to nitrogen, chlorine, and the biphenyl linkage. [2]

Experimental Protocols and Analytical Methods

The accurate determination of physicochemical properties is paramount for regulatory compliance and scientific research. The following sections describe standardized, self-validating protocols.

Protocol for Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324. [4]The melting point provides a quick assessment of purity; a sharp melting range (0.5-1.0°C) is indicative of high purity, while a broad and depressed range suggests the presence of impurities. Methodology:

-

Sample Preparation: Ensure the DCB sample is finely powdered and thoroughly dried in a desiccator for at least 24 hours to remove any residual solvent or moisture. [5]2. Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end to a height of 2-3 mm. [4]3. Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the block rapidly to determine an approximate melting point. Note the temperature at which the sample melts.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample.

-

Slow Heating: Heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point. [4][5]7. Observation and Recording: Record two temperatures: T₁, the temperature at which the first droplet of liquid appears, and T₂, the temperature at which the sample is completely liquefied and transparent. The melting range is reported as T₁ - T₂.

-

Validation: Repeat the determination at least twice. Consistent results validate the measurement.

Protocol for Water Solubility Determination (OECD 105 Flask Method)

This method is suitable for substances with solubility above 10⁻² g/L, which applies to DCB. The core principle is to create a saturated solution at a controlled temperature and then measure the concentration of the solute in the aqueous phase. [6] Methodology:

-

System Preparation: Use double-distilled or HPLC-grade water. Select several glass flasks with airtight stoppers.

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and determine the appropriate amount of substance to use to ensure an excess of solid remains. [7]3. Equilibration: Add an excess amount of DCB (or its dihydrochloride salt) to the flasks containing a known volume of water. Place the flasks in a constant temperature water bath or shaker, typically maintained at 20 ± 0.5 °C. [7]4. Stirring: Stir the mixtures for a sufficient time to reach equilibrium. The OECD guideline suggests taking measurements at different time intervals (e.g., 24, 48, 72 hours) until three consecutive measurements are within an acceptable variance, confirming saturation. [7]5. Phase Separation: After equilibrium is reached, allow the mixture to stand at the test temperature to let solids settle. Centrifuge an aliquot of the suspension at the test temperature to remove all undissolved particles. [8]6. Analysis: Carefully extract a sample from the clear aqueous supernatant. Analyze the concentration of DCB using a validated analytical method, such as HPLC-UV or GC-MS.

-

Causality Check: The pH of the saturated solution should be measured, as it can significantly influence the solubility of an amine. A check for the Tyndall effect can ensure no colloidal particles are present, which would falsely elevate the measured solubility. [7]

Analytical Method for Quantification in Air (OSHA Method 65)

OSHA Method 65 is a validated procedure for monitoring occupational exposure to airborne 3,3'-Dichlorobenzidine. It involves sample collection on a treated filter, derivatization, and analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD). [9]

Caption: Workflow for OSHA Method 65 for 3,3'-Dichlorobenzidine analysis.

Methodology:

-

Sampling Media: Samples are collected using a three-piece cassette containing two glass fiber filters treated with sulfuric acid. The acid traps the basic amine compound. [9]2. Air Sampling: A calibrated personal sampling pump draws a known volume of air (recommended 100 L at 1 L/min) through the cassette. [9]3. Sample Handling: After collection, the filters must be transferred to a vial with deionized water within 10 hours. Samples must be shipped and stored at or below 0°C and analyzed promptly to minimize analyte loss. [10]4. Desorption and Derivatization: The analyte is desorbed from the filter. For analysis by GC-ECD, the primary amine groups are derivatized, for example, with heptafluorobutyric acid anhydride (HFBA). This step is crucial because it converts the polar, less volatile amine into a nonpolar, highly volatile derivative with excellent electron-capturing properties, making it ideal for sensitive detection by an ECD. [9]5. Extraction: The derivative is extracted into an organic solvent (e.g., toluene).

-

Analysis: The organic extract is injected into a Gas Chromatograph equipped with an Electron Capture Detector for separation and quantification.

Conclusion

3,3'-Dichlorobenzidine possesses a distinct set of physicochemical properties that are central to its industrial application, environmental behavior, and toxicological concern. Its limited water solubility, susceptibility to rapid photodegradation, and the enhanced stability of its dihydrochloride salt are key characteristics that dictate its handling and fate. The standardized protocols provided herein for determining melting point, solubility, and airborne concentration offer robust and reproducible frameworks for researchers and safety professionals. A comprehensive understanding of these properties, grounded in authoritative methods, is essential for the responsible management of this compound throughout its lifecycle, from synthesis and application to environmental monitoring and remediation.

References

-

3,3'-Dichlorobenzidine - Wikipedia . Wikipedia. [Link]

-

Melting Points and the Melting Range of Organic Chemicals ASTM E324 . Infinita Lab. (2021-08-11). [Link]

-

Determination of Melting Points According to Pharmacopeia . Stanford Research Systems. [Link]

-

3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 . PubChem. [Link]

-

Melting point determination . University of Calgary. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance . [Link]

-

Test No. 105: Water Solubility . OECD. [Link]

-

OSHA Method 65 . Occupational Safety and Health Administration. [Link]

-

Toxicological Profile for 3,3'-Dichlorobenzidine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Why are organic amines often more stable as the HCl salt than in the free base form? . Reddit. (2015-08-24). [Link]

-

3,3'-Dichlorobenzidine - Wikipedia . Wikipedia. [Link]

-

The Mechanism of the Benzidine rearrangement . Henry Rzepa's Blog. (2013-01-06). [Link]

-

3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 . PubChem. [Link]

-

Toxicological Profile for 3,3'-Dichlorobenzidine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads . OLI Systems. (2023-06-20). [Link]

-

Benzidine Rearrangement . ALL ABOUT CHEMISTRY. (2020-07-18). [Link]

-

Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase . MDPI. [Link]

-

SKC OSHA / NIOSH Sampling Guide for 3,3'-Dichlorobenzidine . SKC Inc. [Link]

-

Water Solubility (Flask Method) - Regulations.gov . (2014-05-07). [Link]

-

Toxicological Profile for 3,3'-Dichlorobenzidine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

The Mechanism of the Benzidine Rearrangement . ResearchGate. (2025-08-07). [Link]

-

Solubility testing in accordance with the OECD 105 . FILAB. [Link]

-

Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations . Royal Society of Chemistry. (2024-09-06). [Link]

-

Properties of Amines and their Hydrochloride Salt . ResearchGate. [Link]

-

Testing of pharmacopoeial ethanol (disinfectant ethanol) . Shimadzu. [Link]

-

Report on Carcinogens, Fifteenth Edition - 3,3о-Dichlorobenzidine and Its Dihydrochloride . National Toxicology Program (NTP). [Link]

-

Organic Nitrogen Compounds V: Amine Salts . Spectroscopy Online. (2019-09-01). [Link]

-

Product Properties Test Guidelines OPPTS 830.7840 Water Solubility . U.S. Environmental Protection Agency. [Link]

-

3,3'-DICHLOROBENZIDINE (and its salts) . Occupational Safety and Health Administration. [Link]

-

Interpreting Infrared Spectra . Specac Ltd. [Link]

-

MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS . DTIC. [Link]

-

TOXICOLOGICAL PROFILE FOR 3,3'-DICHLOROBENZIDINE . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. (2023-11-09). [Link]

-

Atmospheric Autoxidation of Amines . ACS Publications. [Link]

-

What does an additional peak in FTIR between 3100 and 3300 nm affect the quality of the material, benzethonium chloride USP? . ResearchGate. (2024-07-17). [Link]

-

The Mechanism of the Benzidine Rearrangement . ResearchGate. (2025-08-07). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thinksrs.com [thinksrs.com]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. filab.fr [filab.fr]

- 9. osha.gov [osha.gov]

- 10. 3,3'-DICHLOROBENZIDINE (and its salts) | Occupational Safety and Health Administration [osha.gov]

A Technical Retrospective on 3,3'-Dichlorobenzidine: From Vibrant Pigments to High-Performance Polymers

This technical guide provides an in-depth exploration of the historical industrial applications of 3,3'-Dichlorobenzidine (DCB), a synthetic aromatic amine that played a significant role in the development of high-performance colorants and polymers. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, manufacturing processes, and functional utility of DCB, while also addressing the toxicological concerns that have shaped its industrial legacy.

Introduction: The Dual Identity of a Potent Intermediate

3,3'-Dichlorobenzidine (CAS No. 91-94-1) is a crystalline solid that historically served two primary roles in the chemical industry: as a crucial intermediate in the synthesis of diarylide pigments and as a curing agent for polyurethane elastomers.[1][2] Its unique molecular structure, featuring two amine groups and two chlorine atoms on a biphenyl backbone, endowed it with the reactivity necessary for these diverse applications.[3] However, the very characteristics that made it a valuable industrial chemical also contributed to its classification as a probable human carcinogen, leading to a significant decline in its use and stringent regulatory oversight.[4][5] This guide will delve into the technical intricacies of its historical applications, providing a comprehensive understanding of its industrial significance and the scientific principles that underpinned its use.

Part 1: The Genesis of Color - 3,3'-Dichlorobenzidine in Diarylide Pigment Synthesis

The most prominent historical application of 3,3'-Dichlorobenzidine was as a foundational building block for diarylide yellow and orange pigments.[6] These pigments were prized for their brilliant hues, high tinting strength, and excellent resistance to solvents and migration, making them suitable for a wide array of uses, including printing inks, paints, plastics, and textiles.[6][7]

The Chemistry of Color: Diazotization and Azo Coupling

The synthesis of diarylide pigments from DCB is a classic example of azo chemistry, a process that involves two key steps: diazotization and azo coupling.

1. Diazotization of 3,3'-Dichlorobenzidine:

In the first step, the two primary amine groups of DCB are converted into highly reactive diazonium salts. This reaction is typically carried out in an acidic medium at low temperatures (0-5°C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[8][9] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

The overall reaction for the diazotization of DCB is as follows:

Cl-C₆H₃(NH₂)-C₆H₃(NH₂)-Cl + 2 NaNO₂ + 4 HCl → [Cl-C₆H₃(N₂⁺)-C₆H₃(N₂⁺)-Cl]²⁺ 2Cl⁻ + 2 NaCl + 4 H₂O

2. Azo Coupling:

The resulting tetrazotized 3,3'-dichlorobenzidine is then reacted with a coupling component, typically an acetoacetanilide derivative, in a process known as azo coupling.[10] This electrophilic aromatic substitution reaction forms the stable azo (-N=N-) chromophore, which is responsible for the pigment's color.[11] The choice of the acetoacetanilide derivative allows for the fine-tuning of the final pigment's shade, from a greenish-yellow to a reddish-yellow.[2]

For example, the coupling of tetrazotized DCB with two equivalents of acetoacet-2,4-xylidide (AAMX) yields Pigment Yellow 13.

Experimental Protocol: Synthesis of a Diarylide Yellow Pigment (e.g., Pigment Yellow 13)

The following is a representative, lab-scale protocol for the synthesis of a diarylide yellow pigment derived from 3,3'-Dichlorobenzidine. This protocol is based on established industrial practices.[2]

Materials:

-

3,3'-Dichlorobenzidine (DCB)

-

30% Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfamic Acid

-

Acetoacet-2,4-xylidide (AAMX)

-

Sodium Hydroxide (NaOH)

-

Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a reaction vessel equipped with a stirrer and cooling system, prepare a homogenous suspension by adding 40.0 parts of 3,3'-Dichlorobenzidine to 60.0 parts of 30% hydrochloric acid and 350 parts of water.

-

Stir the suspension for 120 minutes to ensure complete dispersion.

-

Cool the suspension to -4°C using an ice bath.

-

In a separate container, prepare a slurry of 22.5 parts of sodium nitrite in 30 parts of water.

-

Rapidly add the sodium nitrite slurry to the cold DCB suspension while maintaining the temperature between -2°C and 0°C.

-

Continue stirring for 60 minutes at this temperature to complete the diazotization reaction.

-

Destroy any excess nitrous acid by adding approximately 0.5 parts of sulfamic acid.

-

-

Preparation of the Coupling Component Solution:

-

In a separate vessel, dissolve the acetoacetanilide coupling component (e.g., AAMX for Pigment Yellow 13) in an aqueous solution of sodium hydroxide. The exact amount will depend on the stoichiometry of the desired pigment.

-

-

Azo Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the temperature and pH of the reaction mixture according to the specific requirements of the target pigment to control particle size and crystal form.

-

Continue stirring for a specified period to ensure complete coupling.

-

-

Pigment Isolation and Finishing:

-

The precipitated pigment is then filtered, washed with water to remove residual salts and impurities, and dried.

-

Further processing steps, such as resination or surface treatment, may be employed to enhance the pigment's dispersibility and application-specific properties.

-

Visualizing the Synthesis of Diarylide Yellow Pigment

Caption: Synthesis of Diarylide Yellow Pigment from 3,3'-Dichlorobenzidine.

Performance Characteristics of DCB-Based Pigments

The diarylide pigments derived from DCB exhibited a range of desirable properties that contributed to their widespread historical use.

| Property | Typical Performance of Diarylide Yellow Pigments |

| Color | Bright, clean yellow to reddish-yellow shades |

| Tinting Strength | High |

| Opacity | Varies from transparent to semi-opaque |

| Solvent Resistance | Good to excellent |

| Migration Resistance | Good to excellent |

| Lightfastness | Moderate to good, depending on the specific pigment and application |

| Heat Stability | Generally good, suitable for many plastic processing temperatures |

Part 2: Building Strength and Flexibility - 3,3'-Dichlorobenzidine as a Polyurethane Curing Agent

Beyond its role in pigment manufacturing, 3,3'-Dichlorobenzidine was also historically employed as a curing agent, or chain extender, for polyurethane elastomers.[1][5] In this application, DCB played a critical role in building the "hard segments" of the polymer, which are responsible for the material's strength, hardness, and thermal stability.

The Chemistry of Polyurethane Curing

Polyurethane elastomers are segmented polymers consisting of alternating "soft" and "hard" segments. The soft segments are typically derived from a long-chain polyol and provide flexibility and elastomeric properties. The hard segments are formed by the reaction of a diisocyanate with a low-molecular-weight chain extender, such as a diamine or a diol.

When 3,3'-Dichlorobenzidine is used as a curing agent, its two primary amine groups react with the isocyanate groups (-NCO) of an isocyanate-terminated prepolymer. This reaction forms urea linkages, which are strong and highly polar, leading to the formation of well-defined hard segment domains within the polymer matrix. These hard segments act as physical crosslinks, imparting high tensile strength, tear resistance, and thermal stability to the final elastomer.

The general reaction between a diisocyanate and a diamine to form a polyurea linkage is as follows:

O=C=N-R-N=C=O + H₂N-R'-NH₂ → [-C(=O)-NH-R-NH-C(=O)-NH-R'-NH-]n

Generalized Protocol for Polyurethane Elastomer Casting with an Aromatic Diamine Curative

Materials:

-

Isocyanate-terminated polyurethane prepolymer

-

Aromatic diamine curative (e.g., 3,3'-Dichlorobenzidine)

-

Degassing agent (optional)

-

Mold release agent

-

Heated mold

Procedure:

-

Pre-treatment of Materials:

-

Preheat the isocyanate prepolymer to a specific temperature (typically 70-100°C) to reduce its viscosity.

-

Melt the solid aromatic diamine curative to a liquid state, also at a controlled temperature.

-

Degas both the prepolymer and the curative under vacuum to remove any dissolved air or moisture, which can cause bubbles in the final product.

-

-

Mixing and Casting:

-

Accurately weigh the prepolymer and the curative in the correct stoichiometric ratio.

-

Thoroughly mix the two components for a specified time until a homogenous mixture is achieved. The "pot life," or working time, of the mixture is dependent on the reactivity of the curative and the temperature.

-

Pour the mixed liquid into a preheated mold that has been treated with a mold release agent.

-

-

Curing:

-

Cure the cast part in an oven at a specified temperature and for a specific duration to allow the polymerization reaction to go to completion.

-

The cured part is then demolded and may undergo a post-curing cycle at an elevated temperature to ensure the development of optimal physical properties.

-

Visualizing the Polyurethane Curing Process

Caption: Polyurethane elastomer synthesis using a diamine curative.

Part 3: Toxicological Profile and Regulatory Status

A comprehensive technical discussion of 3,3'-Dichlorobenzidine would be incomplete without addressing its significant health risks. DCB is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[5] Chronic exposure to DCB has been associated with an increased risk of bladder cancer in humans. Animal studies have also demonstrated its carcinogenicity, with an increased incidence of tumors at various sites.[5]

These health concerns led to strict regulations on the production and use of DCB. The Occupational Safety and Health Administration (OSHA) has established standards for occupational exposure to DCB to protect workers.[3] The use of DCB in many applications, particularly in dyes, has been discontinued in the United States and other countries.[5] While its use in pigment manufacturing has continued to some extent, it is under stringent control, and there is a continuous effort to find safer alternatives.

Conclusion: A Legacy of Innovation and Caution

3,3'-Dichlorobenzidine holds a significant place in the history of industrial chemistry. Its unique reactivity enabled the production of a wide range of high-performance diarylide pigments that brought vibrant and lasting color to countless products. Its role as a polyurethane curing agent contributed to the development of strong and durable elastomers.

However, the story of DCB is also a cautionary tale. The discovery of its carcinogenic properties necessitated a shift in industrial practices and a greater emphasis on worker safety and environmental protection. For today's researchers and scientists, the study of 3,3'-Dichlorobenzidine offers valuable insights into the structure-property relationships of organic molecules and the critical importance of integrating toxicological considerations into the entire lifecycle of a chemical product. Understanding the historical applications and the subsequent regulatory evolution of DCB provides a crucial perspective for the responsible development of new materials and technologies.

References

- International Programme on Chemical Safety. (1998). 3,3'-Dichlorobenzidine. Concise International Chemical Assessment Document 2.

- Google Patents. (2011). Diarylide Yellow Pigments. US20110061564A1.

- Occupational Safety and Health Administration. 3,3'-DICHLOROBENZIDINE (and its salts).

- U.S. Environmental Protection Agency. 3,3'-Dichlorobenzidine.

- Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 3,3'-Dichlorobenzidine.

- National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: 3,3'-Dichlorobenzidine and Its Dihydrochloride.

- Wikipedia. Diarylide pigment.

- OEHHA. (2011). Dichlorobenzidine-based Compounds Metabolized to 3,3'-Dichlorobenzidine.

- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 3,3'-Dichlorobenzidine.

- Organic Chemistry Portal.

- Google Patents. (2016). Preparation method of C.I. pigment yellow 12. CN105670339A.

- Google Patents. (2015). Preparation method of yellow pigment. CN104263002A.

- Google Patents. (1999). Cast polyurethane elastomers containing low polarity amine curing agents. US5955559A.

- Google Patents. (1990). Chain extenders for polyurethanes. US4931487A.

- MDPI. (2022).

- Qualitron Chemicals. Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints.

- Centers for Disease Control and Prevention. 3,3'-Dichlorobenzidine.

- ACS Publications. (2023). Solvent-Free Preparation of Thermally Stable Poly(urethane-imide) Elastomers.

- The Role of 3,3'-Dichlorobenzidine in Modern Pigment Production.

- Google Patents. Pigment yellow 12 and process for preparing thereof. CZ43997A3.

- YouTube. (2021).

- Online Chemistry notes. (2023).

- ACS Publications. High-Flux Continuous-Flow Synthesis of C.I. Pigment Yellow 12 from Clear Alkaline Solutions of the Coupling Component.

- ResearchGate.

- PubMed. (2014). Thermal stability of 3-deoxyanthocyanidin pigments.

- ResearchGate. (a) Chemical reaction between diisocyanate and diamine, (b)... | Download Scientific Diagram.

- ResearchGate. (2025). Thermal stability of 3-deoxyanthocyanidin pigments | Request PDF.

- NIH. The Post-Curing of Waterborne Polyurethane–Acrylate Composite Latex with the Dynamic Disulfide-Bearing Crosslinking Agent.

- FineLand Chem's. (2025). Pigment Yellow 12: A Comprehensive Guide to Its Uses, Properties, and Selection Criteria.

- Wikipedia. Azo coupling.

- NIH. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes.

- Natural Pigments. Diarylide Yellow Dispersion.

- MDPI. (2023).

- Lawrence Industries. The chemistry of polyurethanes.

- Master Organic Chemistry. (2018).

- ResearchGate. (2025). Improvement of Dye Properties of the Azo Pigment Yellow 12 Using a Micromixer-Based Process | Request PDF.

- Society of Dyers and Colourists. The development of light fastness testing and light fastness standards.

- Lume UFRGS. EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES.

- ResearchGate. Synthesis and characterization of cationic waterborne polyurethane elastomer using poly(tetrahydrofuran-co-epichlorohydrin).

- MDPI. (2025).

- Sensors and Materials.

- Google Patents. Method of curing elastomers. WO2003011917A1.

Sources

- 1. canada.ca [canada.ca]

- 2. 3,3'-Dichlorobenzidine dihydrochloride | C12H12Cl4N2 | CID 11933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 4. epa.gov [epa.gov]

- 5. EP0333626A1 - Ames-negative diamine curative for polyurethanes - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CN101643424A - Method for preparing 3,3'-dichlorobenzidine hydrochloride through formaldehyde-hydrazine hydrate reduction - Google Patents [patents.google.com]

- 9. NL193273C - Curing agent for polyurethane and epoxy resins. - Google Patents [patents.google.com]

- 10. US4578446A - Secondary aromatic diamines as curing agents in polyurethane manufacturing - Google Patents [patents.google.com]

- 11. repository.lboro.ac.uk [repository.lboro.ac.uk]

The Environmental Persistence and Mobility of 3,3'-Dichlorobenzidine: A Technical Guide for Researchers

This guide provides an in-depth analysis of the environmental fate and transport of 3,3'-Dichlorobenzidine (DCB), a synthetic aromatic amine of significant environmental concern. Primarily used in the manufacturing of pigments for inks, textiles, and plastics, DCB's journey through various environmental compartments is governed by a complex interplay of its physicochemical properties and susceptibility to various degradation and transport mechanisms.[1][2] Understanding these processes is paramount for environmental scientists, researchers, and professionals in drug development who may encounter this compound or its derivatives. This document offers a comprehensive overview, grounded in scientific literature, to inform risk assessment and guide remediation strategies.

Physicochemical Characteristics: The Foundation of Environmental Behavior

The environmental behavior of any chemical is fundamentally dictated by its intrinsic physical and chemical properties. For 3,3'-Dichlorobenzidine, these parameters explain its partitioning and persistence in the environment.

DCB is a gray-to-purple crystalline solid with low water solubility and a low vapor pressure.[2][3] Its salt form, the dihydrochloride, is more commonly used in industrial applications and is also a stable, off-white crystalline solid that does not readily evaporate.[3] The low volatility of DCB suggests that atmospheric transport is not a primary route of dissemination; any airborne DCB is likely to be adsorbed to particulate matter and be subject to wet and dry deposition.[1]

Key physicochemical properties are summarized in the table below:

| Property | Value | Implication for Environmental Fate & Transport |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | Influences molecular weight and reactivity. |

| Molecular Weight | 253.13 g/mol | Affects diffusion and transport rates. |

| Water Solubility | Slightly soluble (free base); 4 mg/L at pH 6.9 (dihydrochloride salt)[1] | Limits dissolution in water, promoting partitioning to solids. |

| Vapor Pressure | Low[1] | Volatilization from soil and water surfaces is not a significant process.[1] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.02 - 3.78[1] | Indicates a moderate potential for bioaccumulation in aquatic organisms. |

| Henry's Law Constant | 2.8 x 10⁻¹¹ atm-m³/mole[1] | Confirms that DCB will tend to remain in the aqueous phase rather than volatilizing to the atmosphere.[1] |

Environmental Fate: A Story of Persistence and Transformation

Once released into the environment, primarily through industrial wastewater, DCB is subject to a variety of processes that determine its ultimate fate.[1] These include both transport and transformation mechanisms.

Transport and Partitioning

The movement of DCB through the environment is largely dictated by its strong affinity for solid matrices.

-

Adsorption to Soil and Sediment: DCB exhibits a strong tendency to adsorb to soil and sediment particles.[2][4] This high sorption capacity is a critical factor in its environmental distribution, leading to its accumulation in the benthic zones of aquatic systems and the upper layers of soil.[1] The formation of covalent bonds with soil humic components can render DCB unextractable and highly immobile.[4] This strong binding significantly reduces its bioavailability and leachable fraction, thereby limiting its potential to contaminate groundwater.[1][4]

-

Volatilization: Due to its low vapor pressure and Henry's Law constant, volatilization of DCB from moist or dry soil surfaces and water is not considered a significant environmental transport pathway.[1]

The following diagram illustrates the primary partitioning behavior of DCB in the environment.

Caption: Primary environmental partitioning pathways for 3,3'-Dichlorobenzidine.

Degradation Processes

Transformation processes are critical in determining the persistence of DCB in the environment. These can be broadly categorized as abiotic and biotic.

-

Photodegradation: This is a major and rapid degradation pathway for DCB in environments exposed to sunlight.[2][5] In aqueous solutions, the half-life of DCB under natural sunlight can be as short as 90 seconds.[1][3] Photolysis is also expected to occur on soil surfaces.[1] The degradation process can involve sequential dechlorination, yielding monochlorobenzidine and, significantly, benzidine, a known human carcinogen.[4][5] This transformation pathway is of particular concern as it can lead to the formation of a more hazardous compound.[5]

-

Hydrolysis: Hydrolysis is not considered a significant degradation process for DCB.[1] Studies have shown no significant hydrolysis even at elevated temperatures.[1]

-

Biodegradation: In contrast to its rapid photolysis, the biodegradation of DCB is a very slow process.[1][5] It is resistant to degradation by naturally occurring microbial communities in both aquatic and soil environments.[4][5] Under aerobic conditions in soil, mineralization to CO₂ is minimal, with less than 2% degradation observed over several months.[1] Anaerobic degradation is also extremely slow, with no significant gas evolution detected after a year in some studies.[1] Estimated half-lives for biodegradation in surface water range from 4 to 26 weeks, and in anaerobic groundwater from 16 to 101 weeks.[4] This resistance to microbial breakdown contributes significantly to its persistence in soil and sediment where sunlight cannot penetrate.

The following diagram illustrates the key degradation pathways for DCB.

Caption: Major degradation pathways for 3,3'-Dichlorobenzidine in the environment.

Bioaccumulation and Bioconcentration

DCB has a moderate potential to bioaccumulate in aquatic organisms.[1] Bioconcentration factors (BCFs) have been reported in the range of 495-507 for whole fish in bluegill sunfish and 610 for golden ide fish.[1][4] While these values indicate some potential for accumulation, the residues are not completely eliminated upon transfer to clean water.[1] The moderate hydrophobicity, as indicated by its Log Kow, suggests that DCB is not likely to significantly bioaccumulate in plants or terrestrial animals.[1]

Analytical Methodologies and Remediation Approaches

Detection and Quantification in Environmental Samples

Reliable assessment of DCB contamination relies on sensitive and specific analytical methods. The primary technique for the identification and quantification of DCB in environmental matrices such as water, soil, and sediment is capillary gas chromatography combined with mass spectrometry (GC/MS).[1]

Experimental Protocol: General Steps for DCB Analysis by GC/MS

-

Sample Collection: Collect water, soil, or sediment samples using appropriate, clean containers to avoid cross-contamination.

-

Extraction:

-

Water: Perform liquid-liquid extraction using a suitable organic solvent (e.g., methylene chloride) at an appropriate pH.

-

Soil/Sediment: Use Soxhlet extraction or ultrasonic extraction with a solvent mixture (e.g., acetone/hexane).

-

-

Cleanup and Concentration: The extract is often passed through a silica gel or Florisil column to remove interfering compounds. The cleaned extract is then concentrated to a small volume using a rotary evaporator or a stream of nitrogen.

-

Derivatization (Optional but Recommended): To improve chromatographic performance and sensitivity, the amine groups of DCB can be derivatized (e.g., acylation).

-

GC/MS Analysis:

-

Inject a small volume of the final extract into the GC.

-

Use a capillary column suitable for semi-volatile organic compounds.

-

Program the oven temperature to achieve separation of DCB from other compounds.

-

The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification: Compare the peak area of DCB in the sample to a calibration curve generated from standards of known concentrations.

Remediation Technologies

Given its persistence, remediation of DCB-contaminated sites is crucial. Several technologies have been specified for treating DCB-containing wastes:

-

Incineration: This is a common and effective method for the complete destruction of DCB in both wastewater and non-wastewater forms.[1]

-

Wet Air Oxidation: This process involves the oxidation of organic and inorganic substances in an aqueous environment using oxygen as the oxidizing agent at high temperatures and pressures.[1]

-

Chemical or Electrolytic Oxidation: Advanced oxidation processes, such as the use of Fenton's reagent (Fe(II) + H₂O₂), have demonstrated high efficiency in converting DCB to ring-cleavage products under laboratory conditions.[1]

-

Carbon Adsorption: Activated carbon can be used to effectively remove DCB from wastewater streams due to its strong adsorptive properties.[1]

Conclusion and Future Perspectives

The environmental fate and transport of 3,3'-Dichlorobenzidine are characterized by its strong partitioning to soil and sediment, rapid photodegradation in the presence of sunlight, and very slow biodegradation. While its immobility in soil and sediment limits its potential for groundwater contamination, its persistence in these compartments and the potential for photolytic transformation into the more hazardous benzidine pose long-term environmental risks. The moderate potential for bioaccumulation in aquatic organisms also warrants consideration in ecological risk assessments.

Future research should focus on developing more efficient and cost-effective in-situ remediation technologies for DCB-contaminated soils and sediments. Further investigation into the microbial communities and enzymatic pathways capable of degrading DCB could pave the way for bioremediation strategies. Additionally, a more comprehensive understanding of the environmental factors influencing the formation of benzidine from DCB photolysis is crucial for accurate risk assessment.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 3,3'-Dichlorobenzidine. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Environment Canada and Health Canada. (1993). Canadian Environmental Protection Act, Priority Substances List Assessment Report: 3,3'-Dichlorobenzidine. [Link]

-

Sikka, H. C., Appleton, H. T., & Banerjee, S. (1978). Fate of 3,3'-Dichlorobenzidine in Aquatic Environments. U.S. Environmental Protection Agency, Office of Research and Development, Environmental Research Laboratory. [Link]

-

U.S. Department of Health and Human Services. (2021). 15th Report on Carcinogens: 3,3′-Dichlorobenzidine and Its Dihydrochloride. National Toxicology Program. [Link]

-

National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 3,3'-Dichlorobenzidine. U.S. Department of Health and Human Services, Public Health Service. [Link]

Sources

3,3'-Dichlorobenzidine Exposure: A Technical Guide to Human Health Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3'-Dichlorobenzidine (DCB) is a synthetic aromatic amine primarily used in the production of pigments for printing inks, textiles, and plastics.[1] While its industrial applications are significant, a substantial body of evidence has classified DCB as a probable human carcinogen, necessitating a thorough understanding of its toxicological profile. This guide provides an in-depth analysis of the known human health effects of DCB exposure, focusing on its carcinogenicity, genotoxicity, metabolic activation, and non-carcinogenic effects. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for risk assessment, the development of safety protocols, and the advancement of therapeutic strategies to mitigate DCB-induced pathologies.

Introduction: The Toxicological Significance of 3,3'-Dichlorobenzidine

3,3'-Dichlorobenzidine belongs to a class of aromatic amines that have long been scrutinized for their adverse health effects. Structurally similar to benzidine, a known human carcinogen, DCB's toxicological properties are of significant concern in occupational health and environmental science.[1] Although epidemiological studies in human populations have been limited and often confounded by co-exposure to other chemicals, extensive animal studies provide compelling evidence of its carcinogenic potential.[2][3] Consequently, international and national health agencies have classified DCB as a probable human carcinogen (Group 2B by IARC) and a substance for which there is believed to be some chance of adverse effect at any level of exposure (a "non-threshold toxicant").[1][2][4]

Toxicokinetics and Metabolic Activation: The Genesis of Toxicity

The toxicity of 3,3'-Dichlorobenzidine is intrinsically linked to its metabolic activation. While the parent compound itself is not highly reactive, its biotransformation in the liver generates electrophilic intermediates that can covalently bind to cellular macromolecules, including DNA, initiating the carcinogenic process.

Absorption, Distribution, and Elimination

While human data is limited, animal studies indicate that DCB is readily absorbed following oral administration.[3] Once absorbed, it is distributed to various tissues, with the highest concentrations typically found in the liver, kidneys, and lungs.[3] Elimination occurs primarily through the urine.[3]

The Critical Role of Metabolic Activation

The genotoxic and carcinogenic effects of DCB are largely dependent on its metabolic activation by cytochrome P450 enzymes in the liver.[2] This process involves the N-oxidation of the amino groups to form highly reactive N-oxygenated intermediates.[2] These electrophilic metabolites are capable of forming adducts with DNA, leading to mutations and genomic instability.

Diagram: Metabolic Activation Pathway of 3,3'-Dichlorobenzidine

Sources

A Technical Guide to the Solubility of 3,3'-Dichlorobenzidine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3'-Dichlorobenzidine (DCB), a compound of significant industrial importance and toxicological concern. Designed for researchers, chemists, and professionals in drug development and chemical manufacturing, this document synthesizes known physicochemical properties and solubility data from authoritative sources. Recognizing the scarcity of quantitative solubility metrics in public literature, this guide presents a detailed, field-proven experimental protocol for the precise determination of DCB solubility in various organic solvents. Emphasis is placed on the causality behind methodological choices and the establishment of self-validating, trustworthy experimental systems. All procedures are framed within the context of the stringent safety protocols required for handling this confirmed animal carcinogen.

Introduction and Strategic Importance

3,3'-Dichlorobenzidine (CAS No. 91-94-1) is a synthetic chlorinated aromatic amine.[1] Structurally, it is a derivative of benzidine, featuring a biphenyl backbone with two amino groups and two chlorine atoms. This configuration, depicted in Figure 1, imparts properties that have made it a crucial intermediate in the chemical industry.[1] Primarily, DCB is utilized in the manufacturing of diarylide yellow and orange pigments for printing inks, textiles, paints, plastics, and rubber.[1][2][3]

Despite its industrial utility, DCB is classified as a probable human carcinogen (IARC Group 2B) and is recognized as a non-threshold toxicant, meaning any level of exposure is believed to carry some risk.[4][5] This toxicological profile necessitates a thorough understanding of its physical and chemical behavior, particularly its solubility. For scientists and development professionals, solubility data is not merely a physical constant; it is critical for:

-

Safe Handling and Decontamination: Selecting appropriate solvents for cleaning spills and decontaminating equipment.

-

Process Optimization: Designing efficient reaction and purification schemes in pigment synthesis.

-

Environmental Fate Modeling: Predicting its transport, persistence, and partitioning in environmental matrices.[4]

-

Toxicological Studies: Preparing accurate dosing solutions for in-vitro and in-vivo studies.

This guide addresses the practical need for reliable solubility information by consolidating existing qualitative data and providing a robust methodology for its quantitative determination.

Caption: Chemical structure of 3,3'-Dichlorobenzidine (C₁₂H₁₀Cl₂N₂).

Physicochemical Characteristics

A baseline understanding of DCB's fundamental properties is essential before examining its solubility. The compound is a gray to purple crystalline solid at room temperature.[1][2][6] Key properties are summarized in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₀Cl₂N₂ | [6][7] |

| Molecular Weight | 253.13 g/mol | [2][6] |

| Appearance | Gray to purple crystalline solid | [1][2] |

| Melting Point | 132 - 133 °C (270 - 271 °F) | [2][7] |

| Boiling Point | 420 °C (788 °F) | [2][6] |

| Water Solubility | 3.1 mg/L at 25 °C (Practically Insoluble) | [2] |

| Log Kow (Octanol-Water) | 3.51 | [2] |

Solubility Profile in Organic Solvents

Theoretical Considerations

The solubility of DCB is governed by the "like dissolves like" principle. Its molecular structure possesses a dual nature:

-

Non-polar character: The large, rigid biphenyl ring system is inherently hydrophobic.

-

Polar character: The two amino (-NH₂) groups can engage in hydrogen bonding, while the electronegative chlorine atoms (-Cl) create dipole moments.

This combination suggests that DCB will exhibit poor solubility in highly polar solvents like water, which is confirmed by experimental data.[2] Conversely, it is expected to be more soluble in organic solvents that can interact favorably with both its aromatic system (via van der Waals forces) and its polar functional groups. Solvents with moderate polarity, such as alcohols, or non-polar aromatic solvents, like benzene, are therefore logical candidates for effective dissolution.

Known Solubility Data

While precise quantitative data is not widely published, authoritative chemical literature provides consistent qualitative descriptions of DCB's solubility. These findings are summarized in Table 2. It is important to distinguish the free base form of DCB from its dihydrochloride salt, as the salt form has slightly different solubility properties, particularly in aqueous media.[7]

| Solvent | Chemical Formula | Type | Reported Solubility | Source(s) |

| Water | H₂O | Highly Polar Protic | Insoluble / Slightly Soluble | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Readily Soluble | [1][2][7] |

| Benzene | C₆H₆ | Non-polar Aromatic | Readily Soluble | [1][2][7] |

| Diethyl Ether | (C₂H₅)₂O | Moderately Polar Aprotic | Readily Soluble | [1][7] |

| Glacial Acetic Acid | CH₃COOH | Polar Protic | Readily Soluble | [1][7] |

| Dilute Hydrochloric Acid | HCl (aq) | Aqueous Acid | Difficultly Soluble / Slightly Soluble | [1][2][7] |

The lack of specific g/100mL or mol/L values in the literature underscores the necessity for any research or industrial team working with DCB to determine this parameter empirically for their specific solvent systems and process temperatures.

Protocol for Experimental Solubility Determination

As a Senior Application Scientist, I present the following robust protocol based on the isothermal shake-flask method. This methodology is designed to be a self-validating system, ensuring the generation of accurate and reproducible solubility data. The causality for each critical step is explained to provide a deeper understanding of the process.

Workflow Overview

The experimental process follows a logical sequence from sample preparation to final quantification.

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

Objective: To determine the saturation solubility of 3,3'-Dichlorobenzidine in a selected organic solvent at a specified temperature.

Materials:

-

3,3'-Dichlorobenzidine (≥98% purity)

-

High-purity organic solvent (HPLC grade or equivalent)

-

20 mL glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Benchtop centrifuge

-

Gas-tight syringes

-

0.22 µm PTFE syringe filters

-

Calibrated analytical balance (4-decimal place)

-

Volumetric flasks and pipettes (Class A)

-

Calibrated HPLC with UV detector or GC with ECD, complete with appropriate column and mobile/carrier phases.[6][8]

Procedure:

-

Preparation of Supersaturated Solutions:

-

Tare a glass vial on the analytical balance. Add approximately 500 mg of DCB and record the exact mass.

-

Add 10.0 mL of the chosen organic solvent to the vial. This creates a slurry with a significant excess of solid DCB.

-

Causality: Using a large excess of the solid solute is critical to ensure that the solution reaches its saturation point and that some solid remains at equilibrium, providing visual confirmation.

-

-

Isothermal Equilibration:

-

Securely cap the vials. Place them in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25.0 °C ± 0.5 °C).

-

Agitate the vials at a constant speed for a minimum of 24 hours. For viscous solvents or compounds known to have slow dissolution kinetics, 48 hours is recommended.

-

Causality: Solubility is a thermodynamic equilibrium constant. Constant temperature and prolonged agitation are required to ensure the system reaches this equilibrium. Insufficient time will lead to an underestimation of the true solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed inside the incubator for at least 2 hours to allow coarse particles to settle.

-

Transfer the vials to a centrifuge. Centrifuge at 3000 rpm for 10 minutes to pellet the remaining undissolved solid DCB.

-

Expertise Insight: Perform the subsequent filtration step as quickly as possible and, if feasible, at the equilibration temperature to prevent any temperature fluctuation from causing precipitation or further dissolution.

-

Immediately draw the clear supernatant into a gas-tight syringe that has been pre-warmed to the experimental temperature. Attach a 0.22 µm PTFE syringe filter and dispense the saturated, particle-free solution into a clean collection vial.

-

Trustworthiness: This multi-step separation (sedimentation, centrifugation, and filtration) ensures the complete removal of all solid microparticles, which would otherwise lead to a gross overestimation of solubility.

-

-